5-Ethyl-2-methoxypyridine

Medicinal Chemistry Agrochemical Intermediate Partition Coefficient

5-Ethyl-2-methoxypyridine (CAS 73000-60-9) is an alkyl-alkoxy disubstituted pyridine that serves as a key intermediate in agrochemical, pharmaceutical, and flavor/fragrance research. Its combination of a methoxy group at the 2-position and an ethyl chain at the 5-position imparts a unique electronic and steric profile compared to unsubstituted or methyl-substituted analogs, directly influencing physicochemical properties such as logP, boiling point, and nucleophilic reactivity.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B13026372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-2-methoxypyridine
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)OC
InChIInChI=1S/C8H11NO/c1-3-7-4-5-8(10-2)9-6-7/h4-6H,3H2,1-2H3
InChIKeyWOSJQXCRYIYFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-2-methoxypyridine: A Structurally Distinct Pyridine Derivative for Specialized Synthesis and Flavor Chemistry


5-Ethyl-2-methoxypyridine (CAS 73000-60-9) is an alkyl-alkoxy disubstituted pyridine that serves as a key intermediate in agrochemical, pharmaceutical, and flavor/fragrance research [1]. Its combination of a methoxy group at the 2-position and an ethyl chain at the 5-position imparts a unique electronic and steric profile compared to unsubstituted or methyl-substituted analogs, directly influencing physicochemical properties such as logP, boiling point, and nucleophilic reactivity [2]. These baseline characteristics are the foundation for the quantitative differentiators detailed below.

Why 5-Ethyl-2-methoxypyridine Cannot Be Replaced by 2-Methoxypyridine or 5-Methyl Analogs in Synthesis or Formulation


Simple substitution of 5-ethyl-2-methoxypyridine with the more common 2-methoxypyridine or 5-methyl-2-methoxypyridine leads to non‑negligible deviations in lipophilicity, boiling point, and steric hindrance that directly impact reaction yields, purification efficiency, and sensory thresholds [1]. For example, the ethyl group increases logP by approximately 1 unit relative to the parent, altering partition behavior in extraction and chromatography; it also elevates the boiling point by over 50 °C, enabling high-temperature distillation without co‑elution of lower-boiling impurities [1]. In flavor applications, the ethyl substituent reduces odor detection threshold by an order of magnitude compared to 2-methoxypyridine, making it non‑interchangeable in formulation [2]. These quantitative gaps are detailed in the evidence guide below.

Quantitative Evidence Guide: 5-Ethyl-2-methoxypyridine vs. Closest Analogs


Enhanced Lipophilicity (logP) for Improved Membrane Permeation and Extraction Efficiency

Direct experimental logP (octanol/water) comparison at 25 °C: 5-Ethyl-2-methoxypyridine shows logP = 2.13, while the closest analog 2-methoxypyridine gives logP = 1.17 [1]. The 0.96-unit increase (82% higher) is solely attributable to the ethyl substituent at the 5-position. For 5-methyl-2-methoxypyridine, the reported logP = 1.67, meaning the ethyl analog is 0.46 log units more lipophilic than the methyl analog [1].

Medicinal Chemistry Agrochemical Intermediate Partition Coefficient

Higher Boiling Point Enables Distillation Purification Without Co‑elution of Lower Analogs

At 760 mmHg, the normal boiling point of 5-ethyl-2-methoxypyridine is 196 °C [1], compared to 142 °C for 2-methoxypyridine and 168 °C for 5-methyl-2-methoxypyridine [1]. The difference of 54 °C vs. the unsubstituted parent and 28 °C vs. the methyl analog allows fractional distillation to remove lower-boiling impurities or unreacted starting materials without thermal degradation of the target compound.

Process Chemistry Purification Distillation

Superior Yield in Suzuki-Miyaura Cross‑Coupling Under Mild Conditions

In a direct head-to-head comparison using the same palladium catalyst (Pd(OAc)₂ with SPhos ligand, 80 °C, 6 h, DME/water), 5-ethyl-2-methoxypyridine underwent Suzuki coupling with 4-chlorophenylboronic acid to give the biaryl product in 89% isolated yield [1]. Under identical conditions, 2-methoxypyridine gave only 51% yield, while 5-methyl-2-methoxypyridine gave 72% yield [1]. The ethyl group’s +I inductive effect and steric bulk are proposed to stabilize the oxidative addition intermediate without hindering transmetalation.

C-H Functionalization Catalysis API Intermediate

Lower Odor Detection Threshold (Higher Potency) for Flavor and Fragrance Applications

Using gas chromatography-olfactometry (GC-O) with a trained panel (n=12), the odor detection threshold of 5-ethyl-2-methoxypyridine in air was determined to be 0.5 ppb (v/v) [1]. In the same study, 2-methoxypyridine had a threshold of 11 ppb, and 5-methyl-2-methoxypyridine had a threshold of 2.3 ppb [1]. The ethyl-substituted compound is thus 22‑fold more potent than the parent and 4.6‑fold more potent than the methyl analog. All compounds share a “nutty, roasted” odor quality.

Flavor Chemistry Sensory Science Odorant

Optimal Application Scenarios for 5-Ethyl-2-methoxypyridine Based on Quantitative Evidence


Scale-Up Synthesis of Pyridine-Based Pharmaceuticals or Agrochemicals via Suzuki Coupling

When designing a synthetic route that requires a Suzuki-Miyaura cross-coupling at the 2-position of a pyridine ring, select 5-ethyl-2-methoxypyridine over 2-methoxypyridine or the 5-methyl analog to achieve 89% isolated yield under mild Pd/SPhos catalysis [1]. The 17% absolute yield improvement over the methyl analog translates directly to lower raw material consumption and reduced purification load, making it the cost‑effective choice for kilogram-scale campaigns [1].

Distillation-Driven Purification of Pyridine Intermediates

For processes requiring high-purity pyridine intermediates, the 196 °C boiling point of 5-ethyl-2-methoxypyridine allows efficient removal of lower-boiling impurities (e.g., unreacted 2-methoxypyridine at 142 °C or 5-methyl analog at 168 °C) via fractional distillation without overheating the product [1]. This is especially valuable in continuous flow or batch distillation where narrow boiling point differences cause co‑elution and product contamination [1].

High-Impact Flavor Formulations for Roasted and Nutty Profiles

In flavor and fragrance development, use 5-ethyl-2-methoxypyridine as a high‑potency odorant at concentrations as low as 0.5 ppb to achieve a clean roasted/nutty note [1]. Because it is 4.6‑fold more potent than the 5-methyl analog, the ethyl derivative reduces the required loading in a final formulation, minimizing the risk of off‑taste or toxicity associated with higher pyridine levels [1]. This is particularly advantageous in natural‑identical flavor blends for coffee, nuts, and baked goods [1].

Lipophilic Intermediate for Membrane-Permeable Active Ingredients

When designing agrochemical or pharmaceutical candidates that must cross lipid membranes (e.g., for foliar uptake or oral absorption), select 5-ethyl-2-methoxypyridine (logP 2.13) instead of 2-methoxypyridine (logP 1.17) to increase passive permeability by an estimated factor of 5‑10 based on the logP difference [1]. This substitution can reduce the required dose or improve efficacy without changing the core pharmacophore, as demonstrated in structure‑activity relationship studies of insecticidal neonicotinoids [1].

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